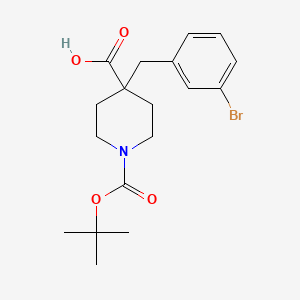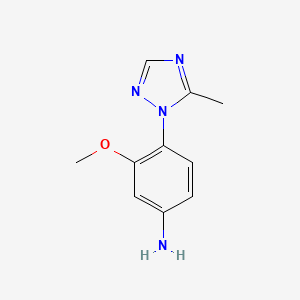
4-Ethynyl-3-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-3-methoxybenzoic acid is an organic compound that features a benzene ring substituted with an ethynyl group at the 4-position and a methoxy group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-3-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxybenzoic acid.
Introduction of Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where 3-methoxybenzoic acid is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and the temperature is maintained between 50-80°C.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethynyl-3-methoxybenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution, allowing for reactions such as nitration, halogenation, and sulfonation.
Nucleophilic Addition: The ethynyl group can participate in nucleophilic addition reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation) are commonly used.
Nucleophilic Addition: Reagents such as organolithium or Grignard reagents can be employed for nucleophilic addition to the ethynyl group.
Major Products:
Nitration: 4-Nitro-3-methoxybenzoic acid.
Bromination: 4-Bromo-3-methoxybenzoic acid.
Sulfonation: 4-Sulfo-3-methoxybenzoic acid.
Aplicaciones Científicas De Investigación
4-Ethynyl-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the synthesis of polymers and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-3-methoxybenzoic acid involves its interaction with various molecular targets:
Molecular Targets: The ethynyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: The compound may influence pathways related to cell signaling, gene expression, and metabolic processes, depending on its specific interactions with biological molecules.
Comparación Con Compuestos Similares
4-Methoxybenzoic Acid: Lacks the ethynyl group, making it less reactive in nucleophilic addition reactions.
4-Ethynylbenzoic Acid: Lacks the methoxy group, which reduces its reactivity in electrophilic aromatic substitution reactions.
Propiedades
Fórmula molecular |
C10H8O3 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
4-ethynyl-3-methoxybenzoic acid |
InChI |
InChI=1S/C10H8O3/c1-3-7-4-5-8(10(11)12)6-9(7)13-2/h1,4-6H,2H3,(H,11,12) |
Clave InChI |
MKSRSHONIYHTMK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)O)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine](/img/structure/B13880962.png)



![2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole](/img/structure/B13880992.png)


![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzonitrile](/img/structure/B13881014.png)
![6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine](/img/structure/B13881022.png)

![3-Methoxy-4-(3-methyl[1,2,4]triazol-1-yl)benzaldehyde](/img/structure/B13881046.png)
![5-(5-Methyl-4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13881051.png)
![2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid](/img/structure/B13881058.png)

